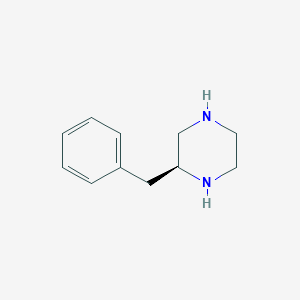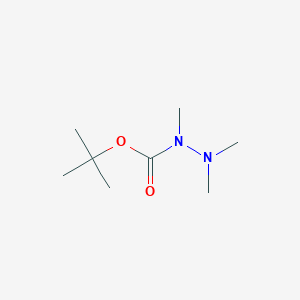
N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester
描述
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester is a chemical compound with significant importance in various fields of chemistry and industry. It is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and other applications.
作用机制
Target of Action
N,N’,N’-Trimethylhydrazinecarboxylic acid tert-butyl ester, also known as tert-butyl N-(dimethylamino)-N-methylcarbamate, is primarily used as a protecting group for carboxylic acids . Its primary targets are carboxylic acid functionalities in organic compounds . The role of this compound is to protect these functionalities from unwanted reactions during synthesis .
Mode of Action
The compound interacts with its targets by forming a tert-butyl ester . This ester formation shields the carboxylic acid functionality from various nucleophiles and reducing agents . The resulting changes include increased stability of the compound and prevention of unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of complex organic molecules . By protecting carboxylic acid functionalities, it allows for more controlled reactions and the formation of desired products . The downstream effects include improved yields and purities in synthetic reactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the successful synthesis of complex organic molecules . By protecting carboxylic acid functionalities, it allows for the selective reaction of other functional groups present in the molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits excellent stability against various nucleophiles and reducing agents . It can be deprotected under acidic conditions . Therefore, the pH of the environment can significantly influence its action and stability. Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .
生化分析
Biochemical Properties
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of esterification and transesterification processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of esters into acids and alcohols. The nature of these interactions often involves the formation of intermediate complexes that facilitate the transfer of functional groups, thereby influencing the overall reaction kinetics and outcomes .
Cellular Effects
The effects of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain esterases, thereby preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of ester substrates, which may have downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester over time are critical factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and function. Threshold effects have been observed, with certain dosages leading to toxic or adverse effects, such as cellular apoptosis or necrosis. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester is involved in several metabolic pathways, including those related to esterification and transesterification. It interacts with enzymes such as esterases and transferases, which facilitate the transfer of functional groups and the formation of new chemical bonds. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which allow the conversion of sterically demanding and acid-labile substrates. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate. The alcohol then adds to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .
Industrial Production Methods
In industrial settings, the production of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester may involve large-scale Steglich esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- tert-Butyl hydrazinecarboxylate
- tert-Butyl 2-(aminoacetyl)hydrazinecarboxylate
- tert-Butyl 2-(methylsulfonyl)hydrazinecarboxylate
Uniqueness
N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling, making it a preferred choice in various synthetic applications .
属性
IUPAC Name |
tert-butyl N-(dimethylamino)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(6)9(4)5/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUXDBLOXYFXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441675 | |
| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232615-10-0 | |
| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



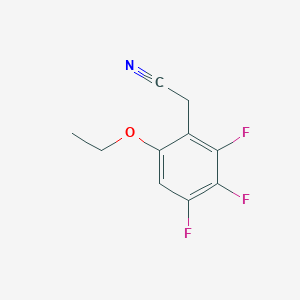

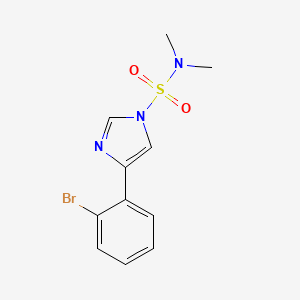


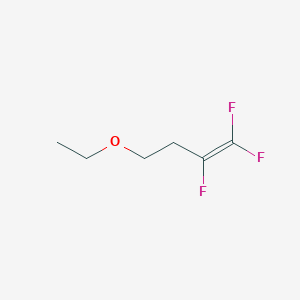


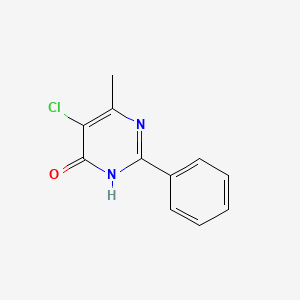

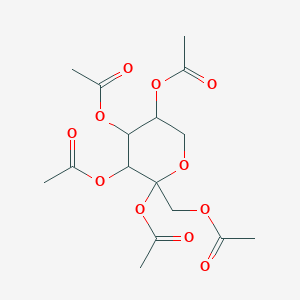
![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)
